[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a chiral compound with significant applications in various fields of scientific research. It is known for its complex structure, which includes an anthracenyl group, a diphenylphosphino group, and a propanesulfinamide moiety. This compound is often used in asymmetric synthesis and catalysis due to its unique stereochemistry and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Anthracenyl Group:
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a palladium-catalyzed cross-coupling reaction.
Formation of the Propanesulfinamide Moiety: This step involves the reaction of a suitable sulfinamide precursor with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide moiety to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. The diphenylphosphino group can participate in coordination chemistry, forming complexes with transition metals that are active in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- ®-N-[(S)-1-[2-(Anthracen-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide
- (S)-N-[®-1-[2-(Anthracen-9-yl)phenyl]-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide
Uniqueness
[S®]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its combination of an anthracenyl group, a diphenylphosphino group, and a propanesulfinamide moiety makes it particularly valuable in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C38H36NOPS |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H36NOPS/c1-38(2,3)42(40)39-36(27-41(30-18-6-4-7-19-30)31-20-8-5-9-21-31)34-24-14-15-25-35(34)37-32-22-12-10-16-28(32)26-29-17-11-13-23-33(29)37/h4-26,36,39H,27H2,1-3H3 |
InChI Key |
LHDZLGWUAJVNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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